molecular formula C7H6N2OS B13873533 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone

Cat. No.: B13873533
M. Wt: 166.20 g/mol
InChI Key: FKZQPDYCGUYYPW-UHFFFAOYSA-N
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Description

1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanone is a high-purity organic compound serving as a versatile building block in medicinal chemistry and drug discovery. Its core structure, the thieno[3,2-c]pyrazole scaffold, is a privileged framework in the development of biologically active molecules. Researchers value this heterocyclic system for its potential as a kinase inhibitor scaffold. Specifically, closely related thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitors, showing promise in preclinical research for neurodegenerative conditions such as Alzheimer's disease . These inhibitors can reduce tau protein hyperphosphorylation, a key pathological marker of Alzheimer's, and promote neurite outgrowth in neuronal cells . Beyond neuroscience, the thieno[3,2-c]pyrazole core is also explored for its antimicrobial properties, with novel synthesized derivatives demonstrating significant activity against various bacterial and fungal species . As a key synthetic intermediate, this compound provides researchers with a critical starting point for the synthesis of more complex, fused heterocyclic systems aimed at developing new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone

InChI

InChI=1S/C7H6N2OS/c1-4(10)6-2-5-7(11-6)3-8-9-5/h2-3H,1H3,(H,8,9)

InChI Key

FKZQPDYCGUYYPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=NN2

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of 1 1h Thieno 3,2 C Pyrazol 5 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra are essential for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone is expected to show distinct signals for each unique proton. The protons on the thienopyrazole core, the N-H proton of the pyrazole (B372694) ring, and the methyl protons of the ethanone (B97240) group will resonate at characteristic chemical shifts. The pyrazole N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm), its exact position being dependent on solvent and concentration. The protons on the thiophene (B33073) and pyrazole rings are expected in the aromatic region (typically 6.0-8.5 ppm). The three equivalent protons of the acetyl methyl group would appear as a sharp singlet in the aliphatic region, likely around 2.5 ppm. semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would feature signals for the carbonyl carbon of the ketone group at a significantly downfield position (typically >190 ppm). mdpi.com The carbons of the fused heterocyclic rings would resonate in the aromatic region (approx. 110-150 ppm). The methyl carbon of the acetyl group is expected to appear in the upfield region (approx. 20-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole N-H> 10.0 (broad singlet)-
Thiophene/Pyrazole CH7.0 - 8.5 (singlets/doublets)110 - 150
C=O-> 190
CH₃ (acetyl)~2.5 (singlet)20 - 30

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would be used to confirm coupling between any adjacent protons on the heterocyclic rings, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule by linking the known ¹H shifts to their corresponding ¹³C shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J coupling). sdsu.edu This is particularly valuable for identifying connectivity involving quaternary (non-protonated) carbons. For the target molecule, HMBC would show correlations from the acetyl methyl protons to the carbonyl carbon and the adjacent carbon of the thienopyrazole ring, confirming the placement of the ethanone substituent. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining stereochemistry and conformational preferences. For a relatively planar molecule like this, NOESY could reveal through-space interactions between the acetyl protons and a nearby proton on the heterocyclic ring.

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomerism. For this compound, potential dynamic processes could include restricted rotation around the C-C bond connecting the acetyl group to the ring or prototropic tautomerism involving the pyrazole N-H proton. Such studies would involve recording NMR spectra at various temperatures to observe changes in signal shape, such as broadening or coalescence, which can be analyzed to determine the energetic barriers of these processes. Currently, specific dynamic NMR studies on this compound are not available in the published literature, representing an opportunity for future research.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically found in the region of 1660-1710 cm⁻¹. mdpi.com Another key feature would be the N-H stretching vibration of the pyrazole ring, which usually appears as a broad band in the 3100-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ would contain complex bands due to C=C and C=N stretching vibrations within the fused aromatic rings.

Table 2: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (pyrazole)3100 - 3500Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (ketone)1660 - 1710Strong
C=C and C=N Stretches1400 - 1600Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption wavelengths (λmax) are characteristic of the conjugated π-electron systems present. The thienopyrazole core constitutes a conjugated aromatic system, which is expected to give rise to π→π* electronic transitions. These typically result in strong absorption bands in the 250-350 nm range. researchgate.netresearchgate.net The carbonyl group of the ethanone substituent contains non-bonding electrons (n electrons), which could lead to a weaker n→π* transition at a longer wavelength, though this may be obscured by the more intense π→π* absorptions. The exact position and intensity of these absorptions can be influenced by the solvent polarity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which allows for the calculation of its elemental formula. mdpi.com For this compound (C₇H₆N₂OS), HRMS would provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺), confirming the molecular formula with a high degree of confidence.

In addition to molecular formula confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. Under ionization, the molecule breaks apart in a predictable manner. A likely and significant fragmentation pathway for this compound would be the loss of the acetyl group (•CH₃CO) via alpha-cleavage, leading to a prominent fragment ion.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases indicates that the single-crystal X-ray diffraction data for this compound has not been reported. Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, remains to be elucidated.

While the synthesis and biological evaluation of various thieno[3,2-c]pyrazole derivatives have been documented, specific crystallographic studies on the title compound are not available in the public domain. The determination of the crystal structure through X-ray crystallography would provide invaluable insights into the molecule's three-dimensional arrangement, conformational preferences, and packing in the solid state. Such data is crucial for understanding its physical properties and for structure-based drug design efforts.

Future research involving the successful crystallization of this compound and its subsequent analysis by X-ray diffraction is necessary to provide the definitive solid-state structural characterization.

Chemical Reactivity and Mechanistic Investigations of 1 1h Thieno 3,2 C Pyrazol 5 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Thienopyrazole System

The thieno[3,2-c]pyrazole ring system is a bicyclic aromatic structure where an electron-rich thiophene (B33073) ring is fused to an electron-deficient pyrazole (B372694) ring. This electronic dichotomy influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. In general, electrophilic attack is expected to occur preferentially on the more activated thiophene ring rather than the pyrazole moiety.

For unsubstituted pyrazole, electrophilic substitution typically occurs at the C-4 position, as attacks at C-3 or C-5 lead to less stable cationic intermediates. rrbdavc.orgscribd.com Conversely, thiophene is highly reactive towards electrophiles, with substitution favoring the C-2 and C-5 positions. In the fused 1H-thieno[3,2-c]pyrazole system, the positions on the thiophene ring are C-5 and C-6. The presence of the ethanone (B97240) group at the C-5 position, being an electron-withdrawing and deactivating group, would likely direct incoming electrophiles to the C-6 position of the thiophene ring.

Common electrophilic aromatic substitution reactions and their predicted outcomes are detailed in the table below.

Reaction Reagents Typical Electrophile Predicted Major Product
NitrationHNO₃ / H₂SO₄NO₂⁺1-(6-Nitro-1H-thieno[3,2-c]pyrazol-5-yl)ethanone
HalogenationBr₂ / FeBr₃Br⁺1-(6-Bromo-1H-thieno[3,2-c]pyrazol-5-yl)ethanone
SulfonationFuming H₂SO₄SO₃1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanone-6-sulfonic acid
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺1-(6-Acyl-1H-thieno[3,2-c]pyrazol-5-yl)ethanone

This table is based on established principles of electrophilic aromatic substitution on heterocyclic systems. Specific experimental validation for this compound is not widely documented.

Nucleophilic Additions and Substitutions Involving the Ethanone Group

The carbonyl carbon of the ethanone group is electrophilic and serves as the primary site for nucleophilic attack. This reactivity is fundamental to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions.

A range of nucleophiles can be employed, leading to diverse products:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) add to the carbonyl group to form tertiary alcohols after acidic workup.

Hydride Reagents: Complex metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol, 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanol.

Cyanide: The addition of a cyanide ion (e.g., from HCN or NaCN) forms a cyanohydrin, a versatile intermediate in organic synthesis.

Acetylides: Acetylide ions, generated from terminal alkynes, act as carbon nucleophiles that add to the carbonyl group to produce propargyl alcohols. youtube.com

The outcomes of these reactions are summarized in the following table.

Nucleophile Type Example Reagent Initial Product (Intermediate) Final Product (After Workup)
OrganometallicCH₃MgBrMagnesium alkoxide2-(1H-Thieno[3,2-c]pyrazol-5-yl)propan-2-ol
HydrideNaBH₄Alkoxide1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanol
CyanideNaCN / H⁺Cyanohydrin alkoxide2-Hydroxy-2-(1H-thieno[3,2-c]pyrazol-5-yl)propanenitrile
AcetylideHC≡CNaAlkoxide1-(1H-Thieno[3,2-c]pyrazol-5-yl)-2-propyn-1-ol

This table illustrates the expected products from standard nucleophilic addition reactions to a ketone functional group.

Transformations and Derivatizations of the Ethanone Moiety

The ethanone group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The carbonyl group of this compound can be fully reduced to a methylene (B1212753) group (–CH₂–) to yield 5-ethyl-1H-thieno[3,2-c]pyrazole. This transformation can be achieved under various conditions:

Clemmensen Reduction: Utilizes amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This method is suitable for substrates stable in strong acid.

Wolff-Kishner Reduction: Involves the formation of a hydrazone intermediate, followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol. This is ideal for substrates sensitive to acid.

Conversely, oxidation of the ethanone group is generally not a facile reaction under standard conditions. However, specific reagents can effect oxidative cleavage or rearrangement. For instance, the Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), could theoretically convert the ketone into an ester, 1H-thieno[3,2-c]pyrazol-5-yl acetate, through the insertion of an oxygen atom.

The α-protons of the ethanone's methyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various condensation reactions.

Claisen-Schmidt Condensation: In the presence of a base (e.g., NaOH or KOH), this compound can react with aromatic or aliphatic aldehydes that lack α-protons to form α,β-unsaturated ketones, commonly known as chalcones. researchgate.net These products are valuable intermediates for the synthesis of other heterocyclic compounds.

Imine Formation: The carbonyl group reacts with primary amines in a condensation reaction to form imines (Schiff bases). mdpi.com This reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium toward the product. The resulting imines can be further reduced to secondary amines.

Reaction Type Reactant Conditions Product Class
Claisen-SchmidtBenzaldehydeNaOH / EtOHChalcone (B49325)
Imine FormationAnilineH⁺, -H₂OImine (Schiff Base)
Reductive AminationAniline, NaBH₃CNMild acidSecondary Amine

This table outlines key condensation and imine-forming reactions applicable to the ethanone moiety.

The Wittig reaction provides a reliable method for converting the carbonyl group of the ethanone into a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. libretexts.org

The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then decomposes to yield the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction to completion. wikipedia.org

The nature of the substituents on the ylide influences the stereochemistry of the resulting alkene. Stabilized ylides (containing electron-withdrawing groups) generally yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) tend to produce (Z)-alkenes. organic-chemistry.org By choosing the appropriate Wittig reagent, a variety of substituted alkenes can be synthesized from this compound.

Cycloaddition Reactions and Pericyclic Processes

While the thienopyrazole nucleus is aromatic, it can potentially participate in cycloaddition reactions under specific conditions, although such reactivity is less common than substitution or functional group transformations. The fused system could theoretically act as a 4π component (diene) or a 2π component (dienophile) in Diels-Alder reactions, or as a partner in 1,3-dipolar cycloadditions. fiveable.me

1,3-dipolar cycloadditions are a powerful tool for constructing five-membered heterocyclic rings. fiveable.me It is conceivable that the thienopyrazole scaffold could react with 1,3-dipoles such as azides or nitrile oxides. However, the high activation barrier required to disrupt the aromaticity of the heterocyclic core makes these reactions challenging. Often, cycloaddition reactions involving aromatic heterocycles require high temperatures, high pressures, or photochemical activation. There is limited specific literature detailing the participation of the 1H-thieno[3,2-c]pyrazole ring system in such pericyclic processes.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these reactions would likely necessitate prior functionalization, typically by introducing a halide (e.g., bromine or iodine) at a specific position on the thienopyrazole ring. The position of this halide would dictate the regioselectivity of the subsequent coupling reaction.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. For a halo-substituted derivative of this compound, a Suzuki-Miyaura reaction would be expected to proceed efficiently. For instance, coupling of a 3-bromo-1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone with an arylboronic acid would yield a 3-aryl derivative. The acetyl group at the 5-position might exert a moderate deactivating effect on the thiophene ring, potentially requiring slightly more forcing reaction conditions compared to an unsubstituted thienopyrazole. Studies on the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles have demonstrated that these reactions can proceed in good to excellent yields under mild conditions with the appropriate choice of palladium precatalyst and ligands nih.gov.

Hypothetical Suzuki-Miyaura Coupling of a Halogenated Derivative

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane11092
33-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O10078

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base libretexts.org. A halogenated this compound would be a suitable substrate for this reaction. For example, the reaction of 3-iodo-1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone with an alkene like styrene or an acrylate would lead to the formation of a substituted alkene at the 3-position. The reaction conditions would likely involve a palladium(II) acetate or a similar palladium source, a phosphine ligand, and an organic or inorganic base nih.gov. The intramolecular version of the Heck reaction is a powerful tool for the construction of complex heterocyclic systems chim.itdicp.ac.cn.

Sonogashira Coupling:

The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes wikipedia.orglibretexts.org. A halo-substituted this compound could be effectively coupled with various terminal alkynes to introduce an alkynyl moiety onto the thienopyrazole core. Research on other heterocyclic systems has shown that Sonogashira coupling is a robust method for the synthesis of complex molecules under mild conditions tandfonline.comingentaconnect.comresearchgate.net. For instance, the coupling of a 3-bromo derivative with phenylacetylene would yield the corresponding 3-(phenylethynyl) derivative.

Hypothetical Sonogashira Coupling of a Halogenated Derivative

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF8090
2EthynyltrimethylsilanePd(OAc)₂CuIPiperidineToluene6088
3Propargyl alcoholPd(dppf)Cl₂CuIDIPATHF7082

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines wikipedia.orglibretexts.org. This reaction would be highly applicable to a halogenated derivative of this compound for the introduction of a variety of amine functionalities. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction, with bulky electron-rich phosphine ligands often providing the best results nih.govresearchgate.net. The reaction can be used to introduce primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles.

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity:

The photochemical behavior of this compound would be primarily dictated by the acetyl group, which is a chromophore that can undergo n → π* transitions upon absorption of UV light. Aromatic ketones are known to undergo a variety of photochemical reactions, including photoreduction and Norrish-type cleavage scribd.com.

In the presence of a hydrogen donor, the excited triplet state of the ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. This can then dimerize or undergo further reactions. The specific outcome would depend on the reaction conditions and the nature of the hydrogen donor.

Norrish Type I cleavage involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon of the thiophene ring. This would generate an acyl radical and a thienopyrazolyl radical, which could then undergo various subsequent reactions such as decarbonylation or recombination. Norrish Type II reactions, which involve intramolecular hydrogen abstraction, would not be possible for this compound as there are no γ-hydrogens available for abstraction youtube.comacs.org.

Electrochemical Reactivity:

The electrochemical properties of this compound would be influenced by both the thienopyrazole ring system and the acetyl group. The thienopyrazole moiety, being an electron-rich heterocycle, would be susceptible to oxidation. The acetyl group, on the other hand, is an electrochemically reducible group.

Cyclic voltammetry studies would likely reveal an oxidation peak corresponding to the irreversible oxidation of the thienopyrazole ring. The potential at which this oxidation occurs would provide information about the electron-donating ability of the heterocyclic system.

The reduction of the acetyl group would likely proceed via a one-electron transfer to form a radical anion, which could then be further reduced or undergo dimerization. The reduction potential would be influenced by the electron-withdrawing nature of the thienopyrazole ring. Electrochemical studies on other heterocyclic ketones have shown that the reduction process is often pH-dependent researchgate.net. The electrochemical synthesis of various heterocyclic compounds has been explored as a green and efficient alternative to traditional methods oup.comrsc.orgresearchgate.netrsc.org.

Computational and Theoretical Chemistry Studies on 1 1h Thieno 3,2 C Pyrazol 5 Yl Ethanone

Quantum Chemical Calculations: Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure, stability, and reactivity of molecules from first principles.

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. nih.gov By employing functionals like B3LYP with a basis set such as 6-31G(d), researchers can calculate key structural parameters. nih.gov For 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone, a DFT optimization would likely reveal a largely planar structure due to the fused aromatic ring system. nih.gov The calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. The total electronic energy obtained from this calculation is a direct indicator of the molecule's thermodynamic stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated by DFT
Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC-S (Thiophene)~1.75 Å
Bond LengthN-N (Pyrazole)~1.35 Å
Bond LengthC=O (Ethanone)~1.23 Å
Bond AngleC-S-C (Thiophene)~92.5°
Bond AngleC-N-N (Pyrazole)~112.0°
Dihedral AngleC-C-C=O (Ethanone)~180° (for planarity)
Table 2: Illustrative Predicted Spectroscopic Data for this compound
PropertyPredicted ValueSignificance
¹H NMR Chemical Shift (NH)~12.5-13.5 ppmIdentifies the acidic proton of the pyrazole (B372694) ring.
¹³C NMR Chemical Shift (C=O)~190-200 ppmIdentifies the carbonyl carbon of the ethanone (B97240) group.
IR Vibrational Frequency (C=O stretch)~1650-1680 cm⁻¹Characteristic absorption for the carbonyl group.
Dipole Moment~3.5 - 4.5 DebyeIndicates a molecule with significant polarity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water or DMSO, would reveal its conformational dynamics and flexibility. wustl.edu Key parameters such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the molecule's structure throughout the simulation. nih.gov A low and stable RMSD value suggests the molecule maintains a consistent conformation, while fluctuations could indicate flexibility. nih.gov The Radius of Gyration (Rg) provides information about the molecule's compactness. nih.gov These simulations are crucial for understanding how the molecule behaves in a dynamic biological or chemical environment.

Table 3: Typical Output Parameters from a Molecular Dynamics Simulation
ParameterTypical Value RangeInterpretation
RMSD (Root Mean Square Deviation)0.5 - 2.0 ÅMeasures the deviation from the initial structure; lower values indicate higher stability. nih.gov
Rg (Radius of Gyration)3.0 - 4.0 ÅIndicates the compactness of the molecule's structure over time.
Solvent Accessible Surface Area (SASA)350 - 450 ŲRepresents the surface area of the molecule accessible to the solvent. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. unesp.br For this compound, FMO analysis would identify the most probable sites for electrophilic and nucleophilic attack.

Table 4: Illustrative Frontier Molecular Orbital Properties
ParameterIllustrative Energy (eV)Chemical Implication
HOMO Energy-6.5 eVRelates to the ionization potential and the ability to donate electrons (nucleophilicity). wuxibiology.com
LUMO Energy-1.8 eVRelates to the electron affinity and the ability to accept electrons (electrophilicity). wuxibiology.com
HOMO-LUMO Gap4.7 eVIndicates high kinetic stability and low chemical reactivity.

Quantitative Structure-Property Relationships (QSPR) using Theoretical Descriptors (excluding biological outcomes)

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, or biological properties using mathematical models. At a theoretical level, various molecular descriptors can be calculated to predict physical properties without conducting laboratory experiments. These descriptors include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). For this compound, these descriptors can be used to predict properties like boiling point, solubility, and logP, which are important for chemical engineering and material science applications.

Table 5: Calculated Theoretical Descriptors for QSPR Studies
DescriptorCalculated ValuePredicted Property Relationship
Molecular Weight166.20 g/molFundamental property influencing volatility and diffusion.
logP (Octanol-Water Partition Coefficient)~1.5 - 2.0Predicts hydrophobicity and solubility in nonpolar vs. polar solvents. mdpi.com
Topological Polar Surface Area (TPSA)~60-70 ŲCorrelates with transport properties and intermolecular interactions.
Number of Hydrogen Bond Donors1Influences intermolecular hydrogen bonding capabilities. mdpi.com
Number of Hydrogen Bond Acceptors3Influences intermolecular hydrogen bonding capabilities. mdpi.com

In Silico Modeling of Molecular Interactions (e.g., protein-ligand binding at a theoretical level)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.commdpi.com Given that related thienopyrazole structures have shown inhibitory activity against enzymes like kinases, one could theoretically dock this compound into the active site of a relevant protein. semanticscholar.orgnih.gov The simulation would predict the binding mode and calculate a docking score, which estimates the binding free energy. The analysis would also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues, providing a theoretical basis for its potential biological function. mdpi.com

Table 6: Hypothetical Molecular Docking Results with a Protein Kinase
ParameterResultInterpretation
Binding Energy / Docking Score-7.5 kcal/molA negative value indicates a favorable binding interaction.
Key Hydrogen BondsNH (pyrazole) with Asp145; C=O with Lys72Specific, strong interactions that anchor the ligand in the active site.
Key Hydrophobic InteractionsThiophene (B33073) ring with Leu25, Val55Contribute to the stability of the protein-ligand complex.
Interacting ResiduesAsp145, Lys72, Leu25, Val55, Phe144The specific amino acids in the protein's active site that form bonds with the ligand.

Derivatization and Functionalization of the Thieno 3,2 C Pyrazole Core

Synthesis of Substituted Thieno[3,2-c]pyrazole Derivatives

The synthesis of substituted thieno[3,2-c]pyrazole derivatives has been achieved through a variety of synthetic routes, often involving the construction of the fused heterocyclic system from appropriately substituted thiophene (B33073) precursors. A common strategy involves the Gewald reaction to synthesize an aminothiophene, which then serves as a key intermediate for the construction of the fused pyrazole (B372694) ring.

For instance, the synthesis of 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate has been reported as a key intermediate. This compound can be further elaborated, for example, by converting the ester to a carbohydrazide (B1668358), which then serves as a versatile handle for the introduction of various heterocyclic moieties. nih.gov

Another approach involves the cyclization of hydrazine (B178648) derivatives of thiophenes. For example, treatment of 3-azido-thiophene-2-carbaldehyde with hydrazine hydrate (B1144303) in boiling ethanol (B145695) containing a small amount of acetic acid has been shown to yield the parent 1H-thieno[3,2-c]pyrazole. mdpi.com

Palladium-catalyzed cross-coupling reactions have also been employed to introduce aryl substituents onto the thieno[3,2-c]pyrazole core. A regioselective C6-arylation of thieno[3,2-c]pyrazoles with aryl iodides has been developed using a Pd(OAc)2 catalyst in the presence of AgOTf as an oxidant. This method provides a direct route to 3,6-disubstituted thieno[3,2-c]pyrazoles. rawdatalibrary.net

The following table summarizes some of the key synthetic strategies for the preparation of substituted thieno[3,2-c]pyrazole derivatives:

Starting MaterialKey ReactionsType of Derivative
Substituted ThiophenesGewald reaction, subsequent pyrazole ring formationAminothieno[3,2-c]pyrazoles
3-Azido-thiophene-2-carbaldehydeReaction with hydrazineUnsubstituted 1H-thieno[3,2-c]pyrazole
Thieno[3,2-c]pyrazolesPalladium-catalyzed C-H activation/arylationC6-Aryl-thieno[3,2-c]pyrazoles

Strategies for N-Functionalization of the Pyrazole Nitrogen

The presence of two nitrogen atoms in the pyrazole ring of the thieno[3,2-c]pyrazole scaffold offers opportunities for regioselective functionalization. The N-alkylation and N-arylation of pyrazoles are well-established transformations that can be applied to this fused system, often yielding a mixture of N1 and N2 isomers. The regioselectivity of these reactions is influenced by steric and electronic factors of the substituents on the heterocyclic core, as well as the nature of the alkylating or arylating agent and the reaction conditions.

N-Alkylation: The N-alkylation of pyrazoles is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide or another electrophile. A systematic study on 3-substituted pyrazoles has shown that regioselective N1-alkylation can be achieved using potassium carbonate in DMSO. acs.org Alternative methods, such as using trichloroacetimidates as electrophiles under Brønsted acid catalysis, provide an option that avoids strong bases. mdpi.comsemanticscholar.org The choice of solvent and base can significantly impact the N1/N2 ratio. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1-alkylation for certain indazole systems, a related benzo-fused pyrazole. beilstein-journals.org Phase-transfer catalysis has also been employed for the N-alkylation of pyrazoles, offering a convenient method that can sometimes be performed without a solvent. researchgate.net

N-Arylation: N-arylation of pyrazoles is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the introduction of a wide range of aryl and heteroaryl substituents at the pyrazole nitrogen.

The following table outlines common strategies for the N-functionalization of pyrazoles, which are applicable to the thieno[3,2-c]pyrazole core:

FunctionalizationReagents and ConditionsKey Features
N-AlkylationAlkyl halide, base (e.g., K2CO3, NaH)Regioselectivity depends on substrate and conditions
N-AlkylationTrichloroacetimidates, Brønsted acid catalystAvoids the use of strong bases
N-ArylationAryl halide, Palladium or Copper catalyst, baseBuchwald-Hartwig or Ullmann-type coupling

Development of Hybrid Molecules Incorporating Other Heterocyclic Scaffolds

To explore new chemical space and potentially discover compounds with novel properties, the thieno[3,2-c]pyrazole scaffold has been incorporated into hybrid molecules containing other heterocyclic rings. This molecular hybridization approach aims to combine the structural features of different pharmacophores to create new molecular entities.

For example, the carbohydrazide derivative of 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole has been used as a synthon to construct pyrazolothieno[2,3-d]pyrimidine derivatives. nih.gov This involves the reaction of the carbohydrazide with various reagents to form the fused pyrimidine (B1678525) ring.

The synthesis of such hybrid molecules often relies on the presence of a reactive functional group on the thieno[3,2-c]pyrazole core, such as an amino, carboxyl, or carbohydrazide group, which can be used to build the second heterocyclic system.

Polymer-Supported Synthesis and Solid-Phase Methodologies

Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput synthesis of compound libraries. While specific examples of the solid-phase synthesis of thieno[3,2-c]pyrazoles are not extensively documented, the methodologies developed for other thiophene and pyrazole derivatives can be readily adapted.

A key element in SPOS is the choice of a suitable linker that tethers the substrate to the solid support and allows for its cleavage under specific conditions. For the synthesis of thiophene-containing compounds, traceless linkers have been developed. One such linker is based on the cleavage of a polymer-supported aryl 2-thienyl ketone. rsc.org Silicon-based traceless linkers, which are cleaved with hydrogen fluoride (B91410) or trifluoroacetic acid, are also widely used in solid-phase synthesis and could be applicable for the assembly of thieno[3,2-c]pyrazole libraries. nih.gov

The general workflow for the polymer-supported synthesis of a thieno[3,2-c]pyrazole library would involve:

Attachment of a suitable building block to a solid support via a linker.

Stepwise construction of the thieno[3,2-c]pyrazole core on the resin.

Introduction of diversity elements through reactions on the resin-bound scaffold.

Cleavage of the final products from the solid support.

The Knorr pyrazole synthesis, a classic method for forming pyrazole rings, has been adapted for solid-phase applications, for instance, in the generation of peptide thioesters via an acyl pyrazole intermediate. nih.gov This demonstrates the feasibility of constructing pyrazole-containing structures on a solid support.

Design of Chemically Reactive Probes for Targeted Chemical Biology Research

The thieno[3,2-c]pyrazole scaffold can be functionalized to create chemically reactive probes for use in chemical biology. These probes are designed to covalently interact with biological targets, enabling their identification, visualization, and functional characterization. The design of such probes typically involves the incorporation of an electrophilic "warhead" that can react with nucleophilic residues in proteins, such as cysteine or lysine.

While specific examples of chemically reactive probes based on the 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone core are not prevalent in the literature, the principles of probe design can be applied to this scaffold. For instance, derivatives of the related thieno[3,2-d]pyrimidine (B1254671) scaffold have been synthesized with electrophilic acrylamide (B121943) warheads. mdpi.com These acrylamides can act as Michael acceptors, forming covalent bonds with thiol groups of cysteine residues in proteins.

The design of a thieno[3,2-c]pyrazole-based reactive probe would involve the following considerations:

Scaffold: The thieno[3,2-c]pyrazole core would serve as the recognition element, providing a specific three-dimensional shape for binding to the target protein.

Warhead: An electrophilic group, such as an acrylamide, vinyl sulfone, or a fluoromethyl ketone, would be incorporated to enable covalent bond formation.

Linker: A linker or spacer may be used to position the warhead appropriately for reaction with the target residue.

The synthesis of such probes would involve the functionalization of the thieno[3,2-c]pyrazole core with the desired electrophilic moiety, for example, by coupling an amine-functionalized thieno[3,2-c]pyrazole with acryloyl chloride.

Interdisciplinary Research Directions and Potential Applications Non Clinical

Applications in Materials Science

The thieno[3,2-c]pyrazole framework is a promising building block for novel materials due to its rigid, planar structure and rich electron density, which are conducive to charge transport and light emission. The introduction of an acetyl group can further modulate these properties, influencing molecular packing and electronic behavior.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

While direct studies on 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone in OLEDs are not extensively documented, research on analogous thieno[3,2-c]pyridine-based phosphorescent iridium(III) complexes provides strong evidence for the potential of the thieno[3,2-c] fused system in organic electronics. These related compounds have been successfully synthesized and characterized for use in solution-processable OLEDs, demonstrating high efficiencies. The thienopyridine framework serves as a robust ligand in these organometallic complexes, contributing to their desirable photophysical properties. It is plausible that thieno[3,2-c]pyrazole derivatives, including the acetyl-substituted variant, could be explored for similar applications, potentially as host materials or as ligands in emissive metal complexes. The electron-withdrawing nature of the acetyl group could influence the frontier molecular orbital energy levels, allowing for the tuning of emission colors and charge-transporting capabilities.

The broader class of organic semiconductors often incorporates fused thiophene (B33073) rings to enhance performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The combination of the electron-rich thiophene and the pyrazole (B372694) moiety in the thieno[3,2-c]pyrazole core can lead to materials with ambipolar charge transport characteristics, making them versatile components in a range of organic electronic devices.

Supramolecular Chemistry and Self-Assembly of Thienopyrazole-Based Systems

The field of supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional architectures. The thieno[3,2-c]pyrazole scaffold, with its hydrogen bond donors and acceptors (the pyrazole N-H group) and potential for π-π stacking interactions, is an excellent candidate for designing self-assembling systems.

The acetyl group in this compound can act as a hydrogen bond acceptor, further directing the assembly process. This can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. These supramolecular structures can exhibit interesting properties, such as the formation of fluorescent microfibrous networks within hydrogels, which have applications in high-contrast live cell imaging. The ability to control the self-assembly process through functionalization opens up possibilities for creating novel "smart" materials that respond to external stimuli.

Role in Coordination Chemistry and Metal-Organic Frameworks

The nitrogen atoms of the pyrazole ring in thieno[3,2-c]pyrazole derivatives make them excellent ligands for coordination with metal ions. This property is fundamental to the construction of metal-organic frameworks (MOFs), which are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis.

While specific MOFs based on this compound have not been detailed, the pyrazole moiety is a well-established building block in MOF chemistry. For instance, pyrazole-based organoarsine ligands have been used to synthesize novel MOFs with unique pore structures and functionalities. The thieno[3,2-c]pyrazole ligand could offer enhanced stability and electronic properties to the resulting MOF. The acetyl group could either be a non-coordinating functional group that lines the pores of the MOF, influencing its interaction with guest molecules, or it could potentially participate in secondary coordination interactions.

Table 1: Potential Applications of Thieno[3,2-c]pyrazole Derivatives in Materials Science

Application AreaPotential Role of Thieno[3,2-c]pyrazole CoreInfluence of Acetyl Group
OLEDs Ligand in phosphorescent metal complexes, host materialTuning of emission color and charge transport properties
OFETs Active layer material for charge transportModulation of frontier molecular orbital energies
Supramolecular Gels Formation of self-assembling fibrous networksDirecting assembly through hydrogen bonding
Metal-Organic Frameworks Building block (ligand) for porous structuresPore functionalization, secondary coordination

Catalysis and Ligand Design

The ability of thieno[3,2-c]pyrazole derivatives to coordinate with transition metals also makes them attractive candidates for the development of novel catalysts. The electronic properties of the ligand can significantly influence the activity and selectivity of the metal center.

Thienopyrazole Derivatives as Ligands for Transition Metal Catalysis

Pyrazole-based ligands have been extensively used in transition metal catalysis. The protic nature of the pyrazole N-H group can play a crucial role in catalytic cycles through proton transfer steps. Thieno[3,2-c]pyrazole ligands would offer a unique electronic environment due to the fused thiophene ring, which can impact the catalytic performance of the metal center.

Although direct catalytic applications of this compound are yet to be reported, the broader family of pyrazole-containing ligands has shown activity in various transformations. For example, copper(II) and cobalt(II) complexes with pyrazole-based ligands have been investigated as catalysts for oxidation reactions. The acetyl group on the thienopyrazole scaffold could influence the steric and electronic environment around the metal center, providing a handle for fine-tuning the catalyst's properties for specific reactions, such as cross-coupling or oxidation catalysis.

Organocatalytic Applications of Functionalized Thienopyrazoles

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Pyrazole and its derivatives have been employed as organocatalysts, often leveraging the acidic N-H proton and the basic nitrogen atoms to activate substrates.

Table 2: Potential Catalytic Roles of Thieno[3,2-c]pyrazole Derivatives

Catalysis TypePotential Role of Thieno[3,2-c]pyrazole CoreInfluence of Acetyl Group
Transition Metal Catalysis Ligand to modulate metal center reactivitySteric and electronic tuning of the catalyst
Organocatalysis Brønsted acid/base activationPotential for creating a specific chiral pocket

Chemo-Sensors and Molecular Recognition Systems

While direct applications of this compound in chemo-sensors have not been extensively reported, its molecular structure provides a promising scaffold for the design of novel sensory materials. The development of such systems would likely involve the chemical modification of the acetyl group to create effective binding sites for specific analytes.

The carbonyl group of the acetyl moiety is a versatile functional handle that can be transformed into various chelating units. For instance, condensation reactions with primary amines can yield Schiff bases. Schiff bases derived from heterocyclic aldehydes or ketones are well-documented for their ability to coordinate with a variety of metal ions, leading to detectable changes in their optical or electronic properties. ekb.egisca.meresearchgate.netresearchgate.net The imine nitrogen and the nearby heteroatoms of the thieno[3,2-c]pyrazole ring could form a coordination pocket for metal ions. The binding event could induce a change in the electronic distribution within the conjugated system, resulting in a colorimetric or fluorometric response.

Furthermore, the acetyl group can serve as a precursor for the synthesis of chalcones through Claisen-Schmidt condensation with aromatic aldehydes. jchemrev.comeurjchem.comresearchgate.neteurekaselect.comnih.gov Chalcones, characterized by their α,β-unsaturated ketone system, are known to act as fluorescent sensors for metal ions and anions. The extended π-conjugation in chalcone (B49325) derivatives often results in favorable photophysical properties that can be modulated upon interaction with an analyte.

The potential of pyrazole-based compounds as chemo-sensors is well-established. ekb.egisca.menih.gov By incorporating the thieno[3,2-c]pyrazole core, which can influence the electronic properties and steric environment of the binding site, novel sensors with enhanced selectivity and sensitivity could be developed. The specific design of these sensors would depend on the target analyte, with the possibility of tuning the sensor's properties by varying the substituents on the aromatic aldehyde used in chalcone synthesis or the amine in Schiff base formation.

Table 1: Potential Chemo-Sensor Architectures Derived from this compound

Derivative ClassSynthetic PrecursorPotential AnalytesDetection Principle
Schiff BasesCondensation with primary aminesMetal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺)Colorimetric/Fluorometric change upon coordination
ChalconesClaisen-Schmidt condensation with aromatic aldehydesMetal ions, anions (e.g., CN⁻, F⁻)Modulation of fluorescence or color upon binding
HydrazonesCondensation with hydrazinesMetal ions, neutral moleculesChanges in absorption or emission spectra

Role as Building Blocks in Complex Organic Synthesis (e.g., Total Synthesis)

The chemical reactivity of this compound makes it a valuable building block for the construction of more complex molecular architectures. Although its application in the total synthesis of natural products has not been documented, its utility in diversity-oriented synthesis for creating libraries of novel compounds is significant.

The acetyl group is a key functional feature, enabling a variety of chemical transformations. It can participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds, leading to the formation of α,β-unsaturated systems that are versatile intermediates in organic synthesis. sciensage.infoorientjchem.orgresearchgate.net These intermediates can undergo subsequent reactions, such as Michael additions and cyclizations, to construct intricate heterocyclic frameworks.

Moreover, the thieno[3,2-c]pyrazole scaffold can be a core component in multicomponent reactions (MCRs). nih.govresearchgate.netbeilstein-journals.orgmdpi.comnih.gov MCRs are highly efficient processes that allow for the rapid assembly of complex molecules from simple starting materials in a single step. The presence of multiple reactive sites in derivatives of this compound could enable its participation in novel MCRs to generate libraries of compounds with potential biological or material science applications.

The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, highlights the utility of ketones in building complex heterocycles. wikipedia.orgumich.edunih.govorganic-chemistry.orgmdpi.com While the starting material itself is a thiophene derivative, the reactivity of its acetyl group is analogous to ketones used in such reactions, suggesting its potential to be a substrate in similar transformations to build further fused heterocyclic systems.

The synthesis of various derivatives of the thieno[3,2-c]pyrazole core for applications in medicinal chemistry, particularly as kinase inhibitors, has been reported. nih.govsemanticscholar.org In these syntheses, functional groups are systematically introduced and modified on the core structure, demonstrating its robustness and amenability to chemical derivatization. This underscores its potential as a versatile starting material for the synthesis of a wide range of functional molecules.

Table 2: Key Reactions for Utilizing this compound as a Building Block

Reaction TypeReagentsResulting Functional Group/ScaffoldPotential Applications of Products
Knoevenagel CondensationActive methylene compounds (e.g., malononitrile (B47326), cyanoacetate)α,β-Unsaturated systemsIntermediates for synthesis of complex heterocycles
Claisen-Schmidt CondensationAromatic aldehydesChalconesSynthesis of flavonoids, pyrazolines, and other heterocycles
Schiff Base FormationPrimary aminesIminesLigands for catalysis, precursors to other N-heterocycles
Multicomponent ReactionsVarious reactants depending on the specific MCRDiverse and complex heterocyclic systemsDrug discovery, materials science

Advanced Analytical Method Development for Thienopyrazole Compounds

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and purification of individual components from a mixture. For thienopyrazole compounds, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like thienopyrazole derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. In the analysis of novel thieno[3,2-c]pyrazol-3-amine derivatives, HPLC has been successfully used to determine the purity of the synthesized compounds. semanticscholar.org

Method development for a compound like "1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone" would involve optimizing several key parameters to achieve efficient separation from impurities and starting materials. A typical RP-HPLC method would utilize a C18 column, which is effective for separating moderately polar organic molecules. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be modified with an agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.netresearcher.life

Detection is commonly performed using a Photo Diode Array (PDA) or a UV detector set at a wavelength where the compound exhibits maximum absorbance, such as 254 nm. semanticscholar.org The flow rate is typically maintained around 0.5 to 1.0 mL/min to ensure good separation efficiency. semanticscholar.orgresearcher.life

Table 1: Illustrative HPLC Parameters for Thienopyrazole Compound Analysis
ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., Shim-pack GIST C18, 5 µm) researchgate.net
Mobile PhaseIsocratic mixture of Acetonitrile and 0.1% TFA in water (e.g., 75:25 v/v) or Methanol/H₂O (e.g., 80/20) semanticscholar.orgresearchgate.netresearcher.life
Flow Rate0.5 - 1.0 mL/min semanticscholar.orgresearcher.life
Detection Wavelength254 nm or 333 nm semanticscholar.orgresearcher.life
Injection Volume20 µL researcher.life

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. The application of GC to "this compound" and its derivatives is less common than HPLC. This is likely due to the heterocyclic nature and potential for thermal instability or insufficient volatility of such compounds at typical GC operating temperatures. For GC analysis to be feasible, the compound must be thermally stable and volatile. If not, derivatization techniques may be required to convert the analyte into a more volatile and stable form, though this adds complexity to the analytical procedure.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid and qualitative monitoring of chemical reactions and for preliminary purity checks. thieme-connect.comnih.gov In the synthesis of thienopyrazole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products. semanticscholar.org This technique allows for a quick assessment of the reaction's progress, helping to determine the optimal reaction time. nih.gov

TLC plates are typically coated with silica (B1680970) gel, and the separation is achieved using a suitable solvent system (mobile phase). Visualization of the separated spots on the TLC plate can be achieved under UV light or by using an iodine chamber. semanticscholar.org The relative mobility of the compound, represented by its retention factor (Rf) value, provides an indication of its polarity and can be used to identify components in a mixture when compared with standards.

Capillary Electrophoresis (CE) for Compound Characterization

Capillary Electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. While a powerful technique for separating complex mixtures and chiral compounds, its application to the analysis of "this compound" is not widely documented in available literature. However, its high efficiency and minimal sample consumption make it a potentially valuable tool for purity determination and characterization, especially for charged derivatives or in situations where chromatographic methods provide insufficient resolution.

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Analysis

For unambiguous identification and structural elucidation, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable. After separation of the analyte from the mixture by HPLC, the eluent is directed into the mass spectrometer. This allows for the determination of the molecular weight of the parent compound and provides information about its structure through fragmentation patterns. thieme-connect.com High-Resolution Mass Spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which can be used to confirm the elemental composition of "this compound" and its derivatives. semanticscholar.org This is a critical step in confirming the identity of newly synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound proves to be sufficiently volatile and thermally stable. It would provide similar structural information through mass spectral data of the separated components.

Table 2: Application of Hyphenated Techniques in Thienopyrazole Analysis
TechniqueApplicationInformation ObtainedReference
LC-MSCharacterization of 1H-thieno[3,2-c]pyrazoleMolecular weight confirmation (m/z = 125.02) thieme-connect.com
LC-HRMSStructural confirmation of thieno[3,2-c]pyrazol-3-amine derivativesAccurate mass measurement for elemental composition determination semanticscholar.org

Quantitative Analysis Methods

Quantitative analysis is crucial for determining the exact amount or concentration of "this compound" in a sample. HPLC is the most common technique for this purpose. A quantitative HPLC method must be thoroughly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

The validation process ensures the method is reliable, accurate, and reproducible. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (R²) value, often greater than 0.999. researchgate.netresearcher.life

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. researcher.life

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. researcher.life

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. researcher.life

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researcher.life

By developing and validating a quantitative HPLC method, researchers can confidently determine the purity of "this compound" and quantify it in various matrices.

Table 3: Typical Validation Parameters for a Quantitative HPLC Method
ParameterExample Value/RangeReference
Linearity (R²)> 0.999 researchgate.netresearcher.life
Concentration Range2.5–50 µg/mL researcher.life
LOD2.43 µg/mL researcher.life
LOQ7.38 µg/mL researcher.life
Accuracy (Recovery)110% to 112% researchgate.net
Precision (RSD)< 2% researcher.life

Challenges and Future Perspectives in the Academic Research of 1 1h Thieno 3,2 C Pyrazol 5 Yl Ethanone

Addressing Synthetic Challenges and Enhancing Reaction Efficiency

Future research will likely focus on the development of more efficient and regioselective synthetic routes. This could involve the exploration of novel catalyst systems, such as transition-metal catalysts, to direct the cyclization reactions with higher precision. Additionally, the use of microwave-assisted organic synthesis (MAOS) presents a promising avenue for accelerating reaction times and improving yields. The development of one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, would also significantly enhance the efficiency and atom economy of the synthesis. beilstein-journals.org

Table 1: Comparison of Synthetic Methodologies for Thienopyrazole Synthesis

MethodologyAdvantagesDisadvantagesPotential Improvements
Classical Cyclocondensation Readily available starting materials.Often requires harsh reaction conditions, leading to low yields and isomeric mixtures.Exploration of milder reaction conditions and novel catalysts.
Transition-Metal Catalysis High regioselectivity and efficiency.Catalyst cost and sensitivity can be prohibitive.Development of more robust and recyclable catalyst systems.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields.Specialized equipment required, scalability can be a challenge.Optimization of reaction parameters for larger scale synthesis.
One-Pot/Tandem Reactions Reduced work-up steps, improved atom economy.Requires careful optimization of reaction conditions for all steps.Design of novel multi-component reactions. mdpi.com

Exploration of Novel Reactivity and Unconventional Transformations

The inherent reactivity of the 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone scaffold offers a playground for further functionalization and the creation of diverse chemical libraries. The acetyl group at the 5-position is a key functional handle that can be readily transformed into a variety of other functional groups. For instance, it can undergo condensation reactions to form chalcones, be reduced to an alcohol, or participate in haloform reactions. The pyrazole (B372694) and thiophene (B33073) rings also possess sites for electrophilic and nucleophilic substitution, although the regioselectivity of these reactions can be challenging to control.

Future investigations should aim to uncover novel and unconventional transformations of this thienopyrazole. This could include exploring C-H activation strategies to directly functionalize the heterocyclic core, thereby avoiding the need for pre-functionalized starting materials. The application of photoredox catalysis could also open up new avenues for radical-based transformations, leading to the synthesis of previously inaccessible derivatives. Understanding the subtle interplay of the electronic properties of the fused ring system will be crucial in predicting and controlling the outcomes of these novel reactions.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The future of research in this area will see a deeper integration of AI and ML from the very early stages of compound design. Generative models, for example, can be used to propose novel thienopyrazole structures that are predicted to have high activity against a specific biological target. mdpi.com Furthermore, AI can assist in retrosynthetic analysis, suggesting efficient synthetic routes to these novel compounds. The use of automated synthesis platforms, guided by AI, could further accelerate the discovery and optimization of new thienopyrazole-based molecules. chemrxiv.org

Table 2: Applications of AI/ML in Thienopyrazole Research

ApplicationDescriptionPotential Impact
Property Prediction Predicting biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and physicochemical characteristics. nih.govReduces the need for extensive experimental screening, saving time and resources.
De Novo Design Generating novel molecular structures with desired properties.Expands the accessible chemical space and identifies novel lead compounds.
Retrosynthesis Planning Predicting optimal synthetic routes to target molecules.Streamlines the synthetic process and improves efficiency.
Reaction Optimization Predicting optimal reaction conditions to maximize yield and minimize byproducts.Accelerates the development of efficient synthetic protocols.

Expanding the Scope of Non-Clinical Applications

While much of the research on thienopyrazoles has been driven by their potential as therapeutic agents, there is a growing interest in exploring their non-clinical applications. The unique photophysical and electronic properties of the thieno[3,2-c]pyrazole scaffold make it a candidate for use in materials science. For example, these compounds could be investigated as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in chemical sensors. The ability to tune the electronic properties of the molecule through targeted functionalization is a key advantage in this regard.

Future research should systematically investigate the material properties of this compound and its derivatives. This will involve detailed photophysical studies, including absorption and emission spectroscopy, as well as the evaluation of their performance in various electronic devices. The development of structure-property relationships will be crucial for the rational design of new thienopyrazole-based materials with tailored functionalities.

Sustainability and Environmental Considerations in Thienopyrazole Chemistry

The principles of green chemistry are becoming increasingly important in all areas of chemical research. For the synthesis of this compound and its analogs, there is a need to develop more sustainable and environmentally friendly methods. This includes reducing the use of hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A primary route is the condensation of 1,4-dicarbonyl compounds with thiophene derivatives under acidic or basic conditions. For example, phosphorus pentasulfide (P₄S₁₀) can act as a sulfurizing agent to facilitate cyclization and dehydration steps . Reaction optimization often requires precise temperature control (e.g., reflux in acetic acid) and stoichiometric ratios of hydrazine hydrate to α,β-unsaturated ketones, as demonstrated in analogous pyrazoline syntheses . Analytical techniques like TLC and HPLC are critical for monitoring reaction progress and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the molecular structure, particularly for resolving the thiophene and pyrazole moieties. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Single-crystal X-ray diffraction, as employed in related pyrazoline derivatives, provides definitive bond-length and angle data for structural elucidation .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

  • Methodological Answer : Molecular docking studies using software like PyRx or AutoDock can model interactions between the compound and target proteins (e.g., antimicrobial or anticancer targets). ADMET predictions via tools like SwissADME assess drug-likeness, including Lipinski’s rule compliance and bioavailability. For instance, similar ethanone derivatives show zero violations of Lipinski’s parameters and strong binding affinities to bacterial enzymes . These computational workflows guide experimental prioritization of lead compounds.

Q. What strategies address contradictory biological activity data across different studies?

  • Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial potency) may arise from variations in assay conditions, cell lines, or compound purity. Standardized protocols for minimum inhibitory concentration (MIC) assays and dose-response curves are critical. Comparative studies with structurally similar compounds, such as fluorinated or chlorinated analogs, can isolate electronic or steric effects influencing activity . Replicating experiments under controlled conditions (e.g., pH 7.4 solubility ) ensures reproducibility.

Q. How do structural modifications influence the compound’s physicochemical properties?

  • Methodological Answer : Substituent effects are analyzed systematically:

  • Electron-withdrawing groups (e.g., -Cl, -F) : Enhance stability and modulate redox potential, as seen in fluorinated pyrazoles with improved pharmacokinetic profiles .
  • Thiophene vs. benzene rings : Alter π-stacking interactions and solubility, impacting material science applications (e.g., organic semiconductors) .
  • Azetidine or piperidine moieties : Modify steric bulk and hydrogen-bonding capacity, affecting binding to biological targets . Quantitative structure-activity relationship (QSAR) models further correlate substituent patterns with bioactivity .

Additional Methodological Considerations

  • Crystallography : For polymorph screening, use SHELX programs for structure refinement. Monoclinic crystal systems (e.g., space group C2/c) are common in related thienopyrazole derivatives .
  • Reaction Mechanism Studies : Isotopic labeling (e.g., deuterated solvents) and kinetic studies clarify cyclization pathways and intermediate stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.